molecular formula C27H24N2O3 B4096305 {4-[bis(1-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid

{4-[bis(1-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid

Cat. No.: B4096305
M. Wt: 424.5 g/mol
InChI Key: GAHHVMSKNWJGEO-UHFFFAOYSA-N
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Description

The compound contains two indole groups, which are aromatic heterocyclic organic compounds. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of the indole group in a compound can contribute to its potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two indole rings connected by a methylene (-CH2-) group, and a phenoxyacetic acid group. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole rings and the phenoxyacetic acid group can potentially undergo various chemical reactions. For example, indoles can participate in electrophilic substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many indole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Future Directions

Future research could explore the potential biological activities of this compound, as many indole derivatives have demonstrated therapeutic potential . Further studies could also optimize the synthesis process and investigate the compound’s physical and chemical properties.

Properties

IUPAC Name

2-[4-[bis(1-methylindol-3-yl)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-28-15-22(20-7-3-5-9-24(20)28)27(18-11-13-19(14-12-18)32-17-26(30)31)23-16-29(2)25-10-6-4-8-21(23)25/h3-16,27H,17H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHHVMSKNWJGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)OCC(=O)O)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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